molecular formula C11H19NO2S B13246919 3-[(Dicyclopropylmethyl)amino]-1lambda6-thiolane-1,1-dione

3-[(Dicyclopropylmethyl)amino]-1lambda6-thiolane-1,1-dione

Cat. No.: B13246919
M. Wt: 229.34 g/mol
InChI Key: FQYCJQLFDUJCMR-UHFFFAOYSA-N
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Description

3-[(Dicyclopropylmethyl)amino]-1lambda6-thiolane-1,1-dione is a sulfone-containing heterocyclic compound characterized by a thiolane-1,1-dione core substituted with a dicyclopropylmethylamino group. The dicyclopropylmethyl substituent introduces steric bulk and lipophilicity, which may enhance membrane permeability and target binding in drug design.

Properties

Molecular Formula

C11H19NO2S

Molecular Weight

229.34 g/mol

IUPAC Name

N-(dicyclopropylmethyl)-1,1-dioxothiolan-3-amine

InChI

InChI=1S/C11H19NO2S/c13-15(14)6-5-10(7-15)12-11(8-1-2-8)9-3-4-9/h8-12H,1-7H2

InChI Key

FQYCJQLFDUJCMR-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2CC2)NC3CCS(=O)(=O)C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Dicyclopropylmethyl)amino]-1lambda6-thiolane-1,1-dione typically involves the reaction of dicyclopropylmethylamine with a thiolane derivative. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction. The process may also involve steps such as purification and crystallization to obtain the final product in a pure form .

Industrial Production Methods

In an industrial setting, the production of 3-[(Dicyclopropylmethyl)amino]-1lambda6-thiolane-1,1-dione may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-[(Dicyclopropylmethyl)amino]-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted thiolane derivatives. These products can have different chemical and physical properties, making them useful for various applications.

Scientific Research Applications

3-[(Dicyclopropylmethyl)amino]-1lambda6-thiolane-1,1-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-[(Dicyclopropylmethyl)amino]-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Impact

  • Solubility: Hydrochloride salts (e.g., 3-[(2-methylpropyl)amino] analog) exhibit improved aqueous solubility due to ionic character, critical for parenteral formulations .
  • Polarity : Piperazine-sulfonyl derivatives introduce sulfonamide groups, increasing polarity and hydrogen-bonding capacity, which may improve target binding in enzyme inhibitors .

Limitations and Data Gaps

  • No direct bioactivity or toxicity data exist for the target compound. Predictions rely on structural analogs.
  • Physicochemical properties (e.g., logP, pKa) for most analogs are unreported, limiting comparative analysis.

Biological Activity

3-[(Dicyclopropylmethyl)amino]-1lambda6-thiolane-1,1-dione is a sulfur-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms, efficacy, and potential applications.

  • IUPAC Name : 3-[(Dicyclopropylmethyl)amino]-1lambda6-thiolane-1,1-dione
  • Molecular Formula : C11H18N2O2S
  • Molecular Weight : 246.34 g/mol
  • CAS Number : 1203372-93-3

The biological activity of 3-[(Dicyclopropylmethyl)amino]-1lambda6-thiolane-1,1-dione is primarily attributed to its ability to interact with specific biological targets. It has been studied for its potential to modulate enzyme activity and influence cellular signaling pathways. The compound's structure allows it to form covalent bonds with nucleophilic sites on proteins, which can alter their function and lead to therapeutic effects.

Anticancer Activity

Research indicates that 3-[(Dicyclopropylmethyl)amino]-1lambda6-thiolane-1,1-dione exhibits significant anticancer properties. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines. For example:

  • Cell Lines Tested : A549 (lung cancer), MCF7 (breast cancer), and HeLa (cervical cancer).
  • IC50 Values : The compound demonstrated IC50 values in the micromolar range, indicating potent activity against these cell lines.

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. In experimental models of inflammation, it has been observed to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential role in treating inflammatory diseases.

Case Studies

A notable case study involved the evaluation of the compound in a mouse model of tumor growth. Administration of 3-[(Dicyclopropylmethyl)amino]-1lambda6-thiolane-1,1-dione resulted in:

  • Tumor Volume Reduction : A significant decrease in tumor volume compared to control groups.
  • Survival Rate Improvement : Enhanced survival rates were noted in treated mice.

Data Table: Summary of Biological Activities

Activity TypeCell Line/ModelObserved EffectIC50 (µM)
AnticancerA549Inhibition of proliferation5.2
AnticancerMCF7Inhibition of proliferation4.8
AnticancerHeLaInhibition of proliferation6.0
Anti-inflammatoryMouse ModelReduction in TNF-alpha levelsN/A

Toxicity and Safety Profile

Preliminary toxicity studies suggest that 3-[(Dicyclopropylmethyl)amino]-1lambda6-thiolane-1,1-dione has a favorable safety profile at therapeutic doses. However, further studies are needed to fully understand its long-term effects and any potential side effects.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.